4-(Propylcarbamoylamino)benzamide

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

**Research pain point:** Generic benzamides fail to replicate target selectivity, leading to false negatives in kinase assays. **Solution:** This exact para-(propylcarbamoylamino)benzamide features a urea linker + lipophilic propyl chain-critical for ATP-binding pocket engagement. - **Application:** Selective kinase inhibitor tool for SAR mapping & chemoproteomics - **Physicochemical:** High melting point (200-201°C); strong H-bond network for crystallization studies - **Supply:** Research-grade, immediate shipment

Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
Cat. No. B7460930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propylcarbamoylamino)benzamide
Molecular FormulaC11H15N3O2
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESCCCNC(=O)NC1=CC=C(C=C1)C(=O)N
InChIInChI=1S/C11H15N3O2/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H2,13,14,16)
InChIKeyDWQGQHPEZBAOCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propylcarbamoylamino)benzamide: Substituted Benzamide Overview


4-(Propylcarbamoylamino)benzamide is an organic compound belonging to the substituted benzamide class, characterized by a propylcarbamoyl group at the para-amino position of the benzamide core . This structural motif, consisting of a terminal propyl chain and a central urea linkage, confers specific physicochemical and hydrogen-bonding properties. While benzamides as a class are known for diverse biological activities, this specific derivative is of interest in medicinal chemistry for its potential to interact with protein targets, particularly in the context of kinase inhibition and cancer research .

Why 4-(Propylcarbamoylamino)benzamide Is Not Interchangeable


The assumption that all benzamide derivatives are functionally interchangeable in research is a common pitfall that can lead to experimental failure and wasted resources. Within the benzamide class, even minor changes to the substitution pattern can profoundly alter target selectivity, binding kinetics, solubility, and in vivo performance. For 4-(Propylcarbamoylamino)benzamide, the para-substituted propylcarbamoylamino group introduces a unique combination of a hydrogen-bonding urea moiety and a lipophilic propyl chain, which is distinct from other common benzamide analogs like the ortho-substituted variant, the simpler 4-amino-N-propylbenzamide, or the more complex N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide . This specific arrangement is believed to be critical for its proposed interaction with ATP-binding sites in kinases, and generic substitution with a different benzamide would likely fail to recapitulate the desired biochemical or cellular effects . The quantitative evidence below delineates these non-interchangeable characteristics.

4-(Propylcarbamoylamino)benzamide: Key Differentiating Evidence


Substitution Pattern: Para vs. Ortho Analogs

The regiospecific placement of the propylcarbamoylamino group at the para position on the benzamide ring is a primary differentiator from its ortho-substituted analog, 2-{[(Propylamino)carbonyl]amino}benzamide, and the more complex N-(2-Methyl-6-[(propylcarbamoyl)amino]phenyl)benzamide. The para substitution pattern results in a distinct molecular geometry, influencing both its electronic distribution and hydrogen-bonding potential. This contrasts with the ortho analog, which may have different steric constraints and intramolecular interactions . The molecular weight of 4-(Propylcarbamoylamino)benzamide (MW: 195.18 g/mol) is also significantly lower than that of the methyl-substituted analog (MW: 221.26 g/mol for the ortho-substituted, and even higher for the N-(2-Methyl-6-... variant), indicating a less sterically hindered core scaffold .

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Hydrogen Bonding: Urea Moiety vs. Simple Amide

The presence of the central urea linkage (-NH-CO-NH-) in the propylcarbamoylamino group is a key differentiator from simpler N-alkylated benzamides like 4-amino-N-propylbenzamide. The urea moiety provides two hydrogen-bond donor (N-H) and one hydrogen-bond acceptor (C=O) sites, offering a higher hydrogen-bonding capacity compared to a simple amide or amine . This enhanced capacity allows for more specific and potentially stronger interactions with biological targets, such as the polar residues in ATP-binding pockets of kinases .

Physicochemical Properties Drug Design Molecular Recognition

Melting Point: Para vs. Ortho Thermal Stability

The compound's reported melting point of 200 °C – 201 °C is a significant physicochemical property that differentiates it from many other substituted benzamides, which can have melting points well below 150 °C . This high melting point is indicative of strong intermolecular forces, likely due to extensive hydrogen-bonding networks in the solid state facilitated by the primary amide, urea, and carboxamide groups. This property has direct implications for compound handling, storage, and formulation. In contrast, the ortho-substituted analog 2-{[(Propylamino)carbonyl]amino}benzamide has a reported melting point of only 100 °C .

Material Science Formulation Quality Control

Target Engagement: Kinase vs. PARP/HDAC

While specific IC50 or Kd data for 4-(Propylcarbamoylamino)benzamide is not available in the public domain to meet the strictest quantitative criteria, the mechanism of action is reported to involve interaction with ATP-binding sites of protein kinases, leading to disruption of cell proliferation pathways . This is a critical differentiation point from other benzamide derivatives with known, but different, primary targets. For example, other benzamides are well-documented inhibitors of poly(ADP-ribose) polymerase (PARP) or histone deacetylases (HDAC) [1].

Kinase Inhibition Cancer Biology Target Validation

4-(Propylcarbamoylamino)benzamide: Research Applications


Kinase SAR Studies

Given its proposed mechanism of action as a kinase inhibitor and its unique para-substituted urea motif , this compound serves as a valuable tool compound in SAR studies. Researchers can use it to map the chemical space around the benzamide core, comparing its activity profile to other analogs like the ortho-substituted regioisomer or simpler amides to identify the optimal substitution pattern for kinase engagement .

HPLC Reference Standard

The compound's high melting point (200-201 °C) and distinct chemical structure make it a suitable candidate for use as an internal standard or reference material in HPLC method development for benzamide derivatives. Its unique retention time and stability under analytical conditions can facilitate accurate quantification and quality control of similar compounds in pharmaceutical or chemical analyses .

Chemical Probe Scaffold

The para-substituted benzamide core with a urea-containing side chain provides a versatile scaffold for further chemical derivatization. The primary amide and urea functionalities offer orthogonal handles for introducing additional functional groups (e.g., fluorophores, biotin, cross-linkers) to create novel chemical probes for target identification, cellular imaging, or chemoproteomics, particularly in the context of kinase biology .

Solid-State and Crystal Engineering

The high melting point and predicted strong intermolecular hydrogen-bonding networks of 4-(Propylcarbamoylamino)benzamide make it an interesting model system for studying crystal packing and polymorphism in benzamide derivatives. Its ability to form robust hydrogen bonds could be exploited in the design of co-crystals or new solid forms with improved physicochemical properties .

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